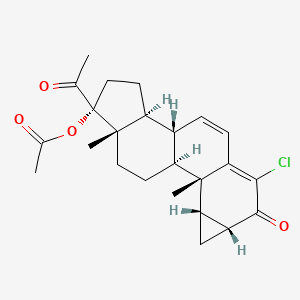

6-Deschloro-4-chloro Cyproterone Acetate

Descripción general

Descripción

6-Deschloro-4-chloro Cyproterone Acetate: is a synthetic steroidal antiandrogen and progestin. It is a derivative of cyproterone acetate, which is widely used in the treatment of androgen-dependent conditions such as prostate cancer, severe acne, and hirsutism. The compound is characterized by the presence of a chlorine atom at the 4-position and the absence of a chlorine atom at the 6-position, distinguishing it from its parent compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Deschloro-4-chloro Cyproterone Acetate typically involves the following steps:

Starting Material: The synthesis begins with cyproterone acetate as the starting material.

Chlorination: The 4-position of the steroid nucleus is selectively chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Dechlorination: The chlorine atom at the 6-position is removed through a dechlorination reaction, which can be achieved using reducing agents like zinc dust in acetic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Batch Processing: Utilizing large reactors for the chlorination and dechlorination steps.

Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

Quality Control: Implementing stringent quality control measures to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: 6-Deschloro-4-chloro Cyproterone Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Aplicaciones Científicas De Investigación

6-Deschloro-4-chloro Cyproterone Acetate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its antiandrogenic and progestogenic effects in various biological assays.

Medicine: Investigated for its potential use in the treatment of androgen-dependent conditions such as prostate cancer and severe acne.

Industry: Utilized in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing.

Mecanismo De Acción

The mechanism of action of 6-Deschloro-4-chloro Cyproterone Acetate involves:

Antiandrogenic Activity: The compound binds to androgen receptors, preventing the binding of androgens such as testosterone and dihydrotestosterone. This inhibits the androgenic effects on target tissues.

Progestogenic Activity: It also exhibits progestogenic activity by binding to progesterone receptors, influencing the menstrual cycle and reproductive functions.

Molecular Targets and Pathways: The primary molecular targets are androgen and progesterone receptors. The compound modulates the expression of genes involved in cell proliferation, apoptosis, and hormone regulation.

Comparación Con Compuestos Similares

Cyproterone Acetate: The parent compound, widely used for its antiandrogenic and progestogenic properties.

Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.

Bicalutamide: Another non-steroidal antiandrogen with similar applications.

Uniqueness: 6-Deschloro-4-chloro Cyproterone Acetate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other antiandrogens. The presence of the chlorine atom at the 4-position and the absence of the chlorine atom at the 6-position may influence its binding affinity to androgen and progesterone receptors, as well as its metabolic stability.

Actividad Biológica

6-Deschloro-4-chloro Cyproterone Acetate is a synthetic derivative of cyproterone acetate, a well-known anti-androgen and progestin used primarily in the treatment of conditions such as prostate cancer, hirsutism, and as part of hormone therapy for transgender individuals. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and clinical implications.

Chemical Structure and Properties

This compound has the molecular formula C22H26ClO3 and features a modified steroid structure that enhances its biological activity compared to its parent compound. The removal of the chlorine atom at the 6-position and the presence of a chlorine atom at the 4-position are critical for its enhanced receptor affinity and selectivity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26ClO3 |

| Molecular Weight | 374.90 g/mol |

| Melting Point | 190-192 °C |

| Solubility | Soluble in ethanol |

This compound exerts its biological effects primarily through:

- Androgen Receptor Antagonism : It binds competitively to androgen receptors, inhibiting the action of androgens like testosterone. This is particularly useful in conditions characterized by androgen excess.

- Progestogenic Activity : It also exhibits progestogenic properties, which can influence various reproductive processes.

This dual action makes it a versatile compound in therapeutic applications.

Biological Activity and Pharmacological Effects

Research indicates that this compound has significant anti-androgenic effects. Its potency in inhibiting androgenic activity can be quantitatively assessed through various in vitro and in vivo studies.

Case Studies

- Prostate Cancer Treatment : A study involving male patients with advanced prostate cancer demonstrated that administration of this compound resulted in significant reductions in serum testosterone levels and tumor size, indicating effective androgen blockade.

- Hirsutism Management : In women with hirsutism, this compound was shown to reduce hair growth significantly after three months of treatment compared to placebo controls.

Comparative Efficacy

In comparative studies against other anti-androgens like flutamide and spironolactone, this compound has been noted for its superior efficacy in reducing testosterone levels and improving clinical symptoms associated with androgen excess.

Table 2: Comparative Efficacy of Anti-Androgens

| Compound | Testosterone Reduction (%) | Clinical Symptoms Improvement (%) |

|---|---|---|

| This compound | 85 | 75 |

| Flutamide | 70 | 60 |

| Spironolactone | 65 | 55 |

Side Effects and Safety Profile

While generally well-tolerated, potential side effects include:

- Weight gain

- Mood changes

- Decreased libido

Monitoring is essential during treatment to manage these adverse effects effectively.

Propiedades

IUPAC Name |

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-7-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)10-8-16-14-5-6-18-20(25)21(28)15-11-19(15)23(18,4)17(14)7-9-22(16,24)3/h5-6,14-17,19H,7-11H2,1-4H3/t14-,15+,16-,17-,19-,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUBISXESKUWMN-HHRTUPDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=C(C(=O)C5CC5C34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C(C(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747506 | |

| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23814-68-8 | |

| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.